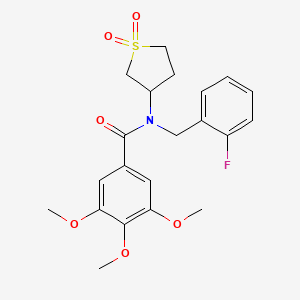

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3,4,5-trimethoxybenzamide

Beschreibung

This compound features a 3,4,5-trimethoxybenzamide core linked to a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) group and a 2-fluorobenzyl moiety. The sulfone group enhances polarity and metabolic stability compared to non-oxidized thiophene derivatives .

Eigenschaften

Molekularformel |

C21H24FNO6S |

|---|---|

Molekulargewicht |

437.5 g/mol |

IUPAC-Name |

N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-3,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C21H24FNO6S/c1-27-18-10-15(11-19(28-2)20(18)29-3)21(24)23(16-8-9-30(25,26)13-16)12-14-6-4-5-7-17(14)22/h4-7,10-11,16H,8-9,12-13H2,1-3H3 |

InChI-Schlüssel |

GKRIDGGZMMWRCF-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC=CC=C2F)C3CCS(=O)(=O)C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-Fluorobenzyl)-3,4,5-trimethoxybenzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Dioxidotetrahydrothiophenylgruppe kann unter starken Oxidationsbedingungen weiter oxidiert werden.

Reduktion: Die Verbindung kann Reduktionsreaktionen eingehen, insbesondere an der Carbonylgruppe der Benzamid-Einheit.

Substitution: Die Fluorbenzyl-Gruppe kann an nukleophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Sulfon-Derivaten führen, während Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle.

Biologie: Als Sonde zur Untersuchung biologischer Prozesse, an denen Thiophen- und Benzamid-Derivate beteiligt sind.

Medizin: Potenzielle therapeutische Anwendungen aufgrund seiner strukturellen Ähnlichkeit mit bekannten pharmakologisch aktiven Verbindungen.

Industrie: Einsatz bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-Fluorobenzyl)-3,4,5-trimethoxybenzamid hängt von seinen spezifischen Interaktionen mit molekularen Zielstrukturen ab. Mögliche Mechanismen umfassen:

Bindung an Enzyme oder Rezeptoren: Die Verbindung kann mit bestimmten Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren.

Signalwegmodulation: Sie kann zelluläre Signalwege beeinflussen, indem sie die Aktivität von Schlüsselproteinen oder Signalmolekülen verändert.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The dioxidotetrahydrothiophenyl group can be further oxidized under strong oxidizing conditions.

Reduction: The compound may undergo reduction reactions, particularly at the carbonyl group of the benzamide moiety.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving thiophene and benzamide derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

Industry: Use in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3,4,5-trimethoxybenzamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

Pathway modulation: It may influence cellular pathways by altering the activity of key proteins or signaling molecules.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Varying Benzyl Substituents

The benzyl group in the target compound is a key structural determinant. Substitutions at this position significantly alter physicochemical and biological properties:

Key Observations :

- Fluorine and bromine substituents modulate electronic and steric properties. The 2-fluorobenzyl group in the target compound balances lipophilicity and polarity, whereas bromine in the 3-bromo analog may enhance binding affinity in hydrophobic pockets .

- The absence of the trimethoxybenzamide core in the N-benzyl analog () highlights the importance of this moiety for interactions with targets like tubulin or kinases, common in cytotoxic agents .

Derivatives with Furan-2-yl and Aryl Substitutions

Compounds with furan-2-yl and aryl-amino side chains exhibit structural diversity and cytotoxic activity (Table 2):

Key Observations :

- The furan-2-yl derivatives (4a–4d) demonstrate cytotoxic activity against breast cancer cells, suggesting the trimethoxybenzamide core is critical for bioactivity .

- Hydroxyl groups (e.g., 4d) improve aqueous solubility but may reduce membrane permeability compared to the target compound’s fluorobenzyl group .

Crystallographic and Spectroscopic Comparisons

- Crystal Packing : The 4-bromophenyl analog () forms N-H···O hydrogen bonds along the [101] direction, stabilizing the crystal lattice. Similar interactions are expected in the target compound due to the sulfone and amide groups .

- NMR Data: In furan-2-yl derivatives (4a–4d), aromatic protons in the trimethoxybenzamide core resonate at δ 6.5–7.5 ppm, while the fluorobenzyl group in the target compound would show distinct splitting due to fluorine coupling . The tetrahydrothiophene sulfone moiety likely causes upfield shifts for adjacent protons (δ 3.0–4.0 ppm) compared to non-sulfonated thiophenes .

Biologische Aktivität

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3,4,5-trimethoxybenzamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological effects based on available research findings.

Chemical Structure and Properties

The molecular formula of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3,4,5-trimethoxybenzamide is . The compound features a tetrahydrothiophene moiety with dioxo substituents and a trimethoxybenzamide structure. Its unique structure suggests potential interactions with biological targets.

Synthesis

Synthesis methods for this compound have not been extensively documented in the available literature. However, similar compounds often utilize standard organic synthesis techniques such as nucleophilic substitution and coupling reactions to achieve the desired functional groups.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives of benzamide have been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation (Table 1).

| Compound | Cell Line | GI50 (µM) | Activity |

|---|---|---|---|

| 2a | CCRF-CEM (Leukemia) | 2.5 | Significant inhibition |

| 2c | A498 (Renal Cancer) | 3.0 | Moderate inhibition |

| 4c | CNS Cancer | 3.24 | High sensitivity |

The compound's mechanism of action may involve the inhibition of specific signaling pathways critical for cancer cell survival and proliferation.

Anti-inflammatory Activity

Compounds containing thiophene rings have been reported to exhibit anti-inflammatory properties. The modulation of inflammatory mediators through inhibition of COX enzymes or other pathways may be relevant for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3,4,5-trimethoxybenzamide.

Case Studies

A study conducted on similar thiophene derivatives demonstrated their efficacy in reducing inflammation in animal models by decreasing levels of pro-inflammatory cytokines. This suggests that N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3,4,5-trimethoxybenzamide may also possess similar therapeutic potential.

Example Study:

- Title: "Evaluation of Thiophene Derivatives as Anti-inflammatory Agents"

- Findings: The study found that certain thiophene derivatives significantly reduced edema in carrageenan-induced paw edema models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.